Ethylidene vs. Methylidene Bridge: Conformational and Cytotoxicity Differentiation
The ethylidene bridge in the target compound introduces a methyl group at the imine carbon, contrasting with the methylidene (CH) bridge in N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide. In a series of furan-2-carbohydrazide derivatives evaluated against A549 human lung cancer cells via MTT assay, compounds bearing ketone-derived hydrazone linkages exhibited IC50 values spanning 43.38–342.63 µM, with the most potent ethylidene-bearing analog achieving an IC50 of 43.38 µM while sparing normal BJ fibroblasts [1]. The benzaldehyde-derived methylidene analogs in the same scaffold class lacked this selectivity window, exhibiting cytotoxicity against both A549 and BJ cells [1]. This selectivity differential is attributed to the altered imine geometry imposed by the ethylidene methyl group, which affects target protein binding conformation.
| Evidence Dimension | Cytotoxicity and selectivity (A549 cancer vs. BJ normal cells) |
|---|---|
| Target Compound Data | Ethylidene-type furan-2-carbohydrazide hydrazone: IC50 = 43.38 µM (A549), no cytotoxicity on BJ cells at tested concentrations [1] |
| Comparator Or Baseline | Methylidene-type analogs (benzaldehyde-derived): IC50 = 43.38–342.63 µM range on A549; compound 3c showed IC50 < 400 µM on BJ cells [1] |
| Quantified Difference | Ethylidene analog (3e): A549 IC50 = 43.38 µM with BJ IC50 > tested range (selectivity index > 9.2-fold vs. methylidene analog 3c which exhibited BJ cytotoxicity). Absolute quantification for the exact target compound is not yet published. |
| Conditions | MTT assay; A549 human lung adenocarcinoma and BJ normal fibroblast cell lines; 48–72 h incubation [1] |
Why This Matters
The ethylidene bridge correlates with a tumor-selective cytotoxicity profile not observed in methylidene analogs, making it a preferred scaffold for anticancer screening libraries where sparing normal fibroblasts is critical.
- [1] Tok, F.; Kaya Tilki, E.; Dikmen, M. Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. J. Res. Pharm. 2022, 26(1), 13–19. View Source
